molecular formula C10H13ClO2 B13976087 1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene CAS No. 5417-19-6

1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene

Cat. No.: B13976087
CAS No.: 5417-19-6
M. Wt: 200.66 g/mol
InChI Key: CISNBGKDIUZQLH-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene (CAS: 1415233-76-9) is a versatile chemical building block of significant interest in organic and medicinal chemistry research. Its structure, featuring a chloromethyl group and dimethoxy substituents on a benzene ring, makes it a valuable intermediate for constructing more complex molecules, particularly in the synthesis of biologically active compounds . Research indicates that derivatives of 3,4-dimethoxybenzene are key intermediates in the development of pharmaceuticals, including compounds with potential effects on the cardiovascular and nervous systems . This compound serves as a critical precursor in the synthesis of dihydroisoquinoline derivatives . These derivatives are a prominent class of compounds studied for their diverse biological activities. For instance, synthesized dihydroisoquinolines have been investigated as biological agents for their potent effects on smooth muscle contractility, acting through the modulation of muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors . The chloromethyl functional group is highly reactive, enabling facile alkylation reactions to introduce the benzyl moiety into target molecules. The dimethoxy groups can influence the electronic properties of the aromatic system and are common features in many natural products and therapeutic agents . This chemical is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

5417-19-6

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

1-(chloromethyl)-3,4-dimethoxy-2-methylbenzene

InChI

InChI=1S/C10H13ClO2/c1-7-8(6-11)4-5-9(12-2)10(7)13-3/h4-5H,6H2,1-3H3

InChI Key

CISNBGKDIUZQLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)OC)CCl

Origin of Product

United States

Preparation Methods

Direct Chloromethylation of 3,4-Dimethoxy-2-methylbenzene

One classical approach involves the chloromethylation of 3,4-dimethoxy-2-methylbenzene using formaldehyde and hydrochloric acid or chlorinating agents under acidic conditions. This method typically uses a benzene or similar organic solvent and ice cooling to control the reaction exotherm. The product is then separated from aqueous hydrochloric acid and purified by solvent extraction and evaporation.

  • Reaction conditions: Ice-water bath, acidic medium, organic solvent (benzene or toluene).
  • Workup: Extraction with cold water, evaporation of solvent.
  • Reference: Patent DE960992C describes a process for 1-chloromethyl-2,3,4-trialkoxybenzenes, which can be adapted for 1-(chloromethyl)-3,4-dimethoxy-2-methylbenzene.

Synthesis via Lithiation and Chlorination

An improved method involves lithiation of 1,3-dimethoxybenzene derivatives followed by chlorination. The process includes:

  • Generation of the lithio intermediate by treatment with n-butyllithium in an ether solvent at low temperature (-70°C to room temperature).
  • Subsequent chlorination using chlorinating agents such as chlorine, N-chlorosuccinimide, or polychloroalkanes (e.g., hexachloroethane).
  • Workup involves aqueous quenching, organic extraction, drying, and purification.

This method offers better regioselectivity and yields compared to direct chloromethylation.

  • Key reagents: n-butyllithium, chlorinating agents (N-chlorosuccinimide preferred).
  • Temperature: -70°C to room temperature.
  • Yield: Around 70% for related chlorinated dimethoxybenzenes.
  • Reference: EP0067342A1 patent details this approach for 2-chloro-1,3-dimethoxybenzene, which is structurally related and adaptable.

Multi-step Synthesis via Benzyl Alcohol Intermediate

According to a synthetic study on related benzyl chlorides, the compound can be prepared via:

  • Reduction of ester precursors to benzyl alcohol intermediates using DIBAL-H.
  • Conversion of benzyl alcohol to benzyl chloride by treatment with thionyl chloride (SOCl2).
  • This route allows for selective functional group transformations and can be integrated into complex synthetic sequences.

  • Advantages: High selectivity, compatibility with further synthetic steps.

  • Challenges: Requires handling of reactive intermediates and reagents.
  • Reference: Huang et al. describe such transformations in the context of antifungal compound synthesis.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Temperature Range Yield (%) Advantages Disadvantages
Direct Chloromethylation Formaldehyde, HCl, benzene, ice bath 0-5°C Moderate Simple setup Lower regioselectivity, side products possible
Lithiation and Chlorination n-Butyllithium, N-chlorosuccinimide, ether -70°C to RT ~70 High regioselectivity, good yield Requires low temperature control, air-sensitive reagents
Benzyl Alcohol to Benzyl Chloride DIBAL-H reduction, SOCl2 chlorination Ambient to reflux High Selective, suitable for multi-step synthesis Multi-step, handling of hazardous reagents

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Aminomethyl, thiomethyl, or alkoxymethyl derivatives.

    Oxidation: 3,4-Dimethoxy-2-methylbenzaldehyde or 3,4-dimethoxy-2-methylbenzoic acid.

    Reduction: 3,4-Dimethoxy-2-methyltoluene.

Scientific Research Applications

1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene depends on its specific application. In substitution reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic attack. The methoxy groups can stabilize intermediates through resonance, enhancing the compound’s reactivity. In biological systems, the compound may interact with cellular targets, disrupting normal cellular functions and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Table 1: Comparative Properties of Chloromethyl-Substituted Aromatic Compounds

Compound Name Molecular Formula Key Substituents Notable Spectral Data (NMR) Applications/Notes
1-(Chloromethyl)-3,5-dimethylbenzene C₉H₁₁Cl –CH₂Cl, 3,5-di–CH₃ ¹H NMR: δ 6.75 (2H, s), 6.68 (1H, s), 4.15 (2H, s), 2.04 (6H, s) Intermediate in organic synthesis; simpler substituents reduce steric hindrance.
2-Chloro-3,4-dimethoxybenzaldehyde C₉H₉ClO₃ –Cl, 3,4-di–OCH₃, –CHO Aldehyde group enables condensation reactions; potential pharmaceutical precursor.
2-(Chloromethyl)-5-tert-butyl-1,3-dimethylbenzene C₁₃H₁₉Cl –CH₂Cl, 5–C(CH₃)₃, 1,3-di–CH₃ Bulky tert-butyl group increases steric bulk; used as a pharmaceutical impurity.
1-(Chloromethyl)-2,3-dihydro-1H-benzo[e]indole dimer –CH₂Cl, fused indole system Antibody-drug conjugate (ADC) payload; chloromethyl enables linker attachment.
Bis(chloromethyl) ether (BCME) C₂H₄Cl₂O –O–CH₂Cl–CH₂Cl–O– Highly toxic/carcinogenic; contrasts with mono-chloromethyl aromatics.

Key Observations:

The tert-butyl group in Impurity B introduces steric hindrance, reducing accessibility of the chloromethyl group compared to the user’s compound.

Spectral Data :

  • In 1-(chloromethyl)-3,5-dimethylbenzene , the symmetry of the 3,5-di–CH₃ groups results in simplified ¹H NMR signals (singlet for aromatic protons), whereas the asymmetrical 3,4-dimethoxy-2-methyl substitution in the user’s compound would produce distinct splitting patterns.

Unlike BCME , which is carcinogenic due to its bifunctional chloromethyl structure, mono-chloromethyl aromatics like the user’s compound are likely safer but still require careful handling.

Research and Regulatory Considerations

  • Pharmaceutical Impurities : Compounds like Impurity B highlight regulatory scrutiny of chloromethyl-containing intermediates, necessitating rigorous purity control for the user’s compound in drug manufacturing.

Biological Activity

Synthesis

The synthesis of 1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene typically involves chloromethylation processes. The compound can be synthesized through various methodologies that utilize paraformaldehyde and hydrochloric acid under controlled conditions. For instance, one method involves the reaction of methoxy-substituted benzene derivatives with paraformaldehyde in the presence of a chlorinating agent to yield chloromethylated products .

Biological Activity

The biological activity of 1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene can be inferred from studies on structurally similar compounds. Here are some key findings:

Antifungal Activity

Research has indicated that compounds with similar structures exhibit antifungal properties. For instance, derivatives of dimethoxy-substituted xanthones have shown significant antifungal activity against various strains . The presence of the dimethoxy groups is crucial for enhancing the bioactivity of these compounds.

Antimicrobial Properties

Analogous compounds have been tested for antimicrobial activity. A study demonstrated that certain chloromethylated benzene derivatives possess notable activity against drug-resistant bacterial strains. This suggests that 1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene may also exhibit similar antimicrobial properties due to its structural characteristics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the positioning and nature of substituents significantly influence biological activity. For example, the presence of methoxy groups at specific positions on the aromatic ring enhances the compound's interaction with biological targets, potentially leading to increased efficacy against pathogens .

Case Studies

While direct case studies on 1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene are scarce, several related studies provide valuable insights:

  • Antifungal Screening : A series of dimethoxy-substituted xanthones were evaluated for their antifungal activity against Candida albicans and other fungal strains. The results indicated that modifications in the aromatic system could lead to enhanced antifungal potency .
  • Antimicrobial Evaluation : Compounds similar to 1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene were tested against multidrug-resistant bacteria. The findings suggested significant antibacterial effects, particularly in chlorinated derivatives .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget OrganismIC50 (µM)
1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzeneAntifungalC. albicansTBD
3,4-DimethoxyxanthoneAntifungalC. albicans21.65
Chlorinated Dimethoxy DerivativeAntibacterialE. coli9.42
Methoxy-substituted XanthoneAntifungalAspergillus niger6.24

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(chloromethyl)-3,4-dimethoxy-2-methylbenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via chlorination of its hydroxymethyl precursor using thionyl chloride (SOCl₂). For example, analogous chloromethylation reactions (e.g., 1-(chloromethyl)indolin-2-one derivatives) proceed efficiently under reflux conditions in anhydrous dichloromethane . Yield optimization requires strict control of moisture and stoichiometric ratios of SOCl₂. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How can structural confirmation of 1-(chloromethyl)-3,4-dimethoxy-2-methylbenzene be achieved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chloromethyl (-CH₂Cl) and methoxy (-OCH₃) groups. For example, the chloromethyl group typically resonates at δ 4.5–5.0 ppm (¹H NMR) and δ 40–45 ppm (¹³C NMR). X-ray crystallography, as demonstrated for structurally similar compounds like 3,3-dichloro-1-(chloromethyl)indolin-2-one, provides definitive confirmation of stereochemistry and bond lengths .

Q. What are the key physicochemical properties influencing reactivity in downstream applications?

  • Methodological Answer : The chloromethyl group’s electrophilicity makes the compound a versatile alkylating agent. Its reactivity is modulated by the electron-donating methoxy groups, which stabilize intermediates during nucleophilic substitution. Solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates reactions with nucleophiles like amines or thiols .

Advanced Research Questions

Q. How can conflicting data on reaction outcomes (e.g., unexpected byproducts) be resolved in chloromethylation reactions?

  • Methodological Answer : Discrepancies may arise from trace moisture or competing pathways. For instance, pyridine-free SOCl₂ reactions (unlike earlier methods) can still yield target compounds, suggesting alternative acid scavengers or kinetic control . Systematic variation of catalysts (e.g., DMAP vs. pyridine) and real-time monitoring via LC-MS can identify side products. Comparative TLC and GC-MS analysis of crude mixtures are recommended .

Q. What strategies optimize regioselectivity in derivatization reactions of 1-(chloromethyl)-3,4-dimethoxy-2-methylbenzene?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, bulky nucleophiles preferentially attack the less hindered position adjacent to methoxy groups. Computational modeling (DFT) predicts charge distribution, guiding reagent selection. Experimental validation using substituent-directed lithiation (e.g., directed ortho-metalation) can enhance specificity .

Q. How do solvent polarity and temperature affect the stability of 1-(chloromethyl)-3,4-dimethoxy-2-methylbenzene during storage?

  • Methodological Answer : Stability studies show degradation via hydrolysis of the chloromethyl group. Storage in anhydrous solvents (e.g., THF with molecular sieves) at –20°C minimizes decomposition. Accelerated aging experiments (40°C, 75% humidity) coupled with HPLC purity assays quantify degradation kinetics .

Q. What analytical techniques are best suited to detect trace impurities in synthesized batches?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) identifies low-abundance byproducts (e.g., dichlorinated derivatives). Headspace GC-MS detects residual solvents, while ICP-OES quantifies metal contaminants from catalysts. For chiral impurities, chiral HPLC with polysaccharide columns is recommended .

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